2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

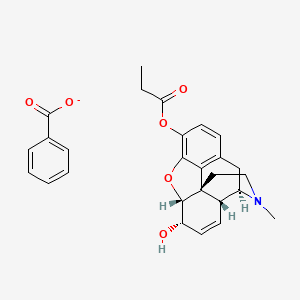

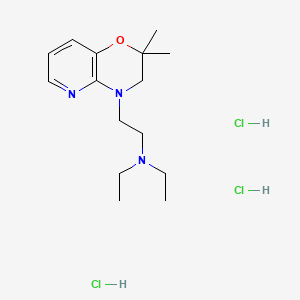

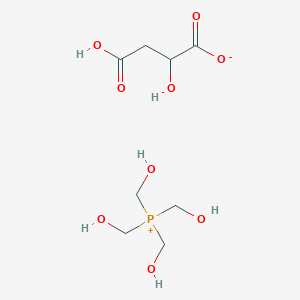

2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium is a compound that combines two distinct chemical entities. Tetrakis(hydroxymethyl)phosphanium is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]⁺. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems . 2,4-Dihydroxy-4-oxobutanoate is a derivative of butanoic acid, known for its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphanium can be synthesized with high yield by treating phosphine with formaldehyde in the presence of hydrochloric acid:

PH3+4H2C=O+HCl→[P(CH2OH)4]Cl

The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, typical for phosphonium salts .

Industrial Production Methods: In industrial settings, tetrakis(hydroxymethyl)phosphanium chloride is produced in large quantities using similar methods. The compound is often used in the production of crease-resistant and flame-retardant finishes on cotton textiles and other cellulosic fabrics .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(hydroxymethyl)phosphanium undergoes various chemical reactions, including:

- Converts to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide:

Oxidation: [P(CH2OH)4]Cl+NaOH→P(CH2OH)3+H2O+H2C=O+NaCl

Reacts with urea to form flame-retardant finishes:Condensation: [P(CH2OH)4]Cl+NH2CONH2→(HOCH2)2P(O)CH2NHC(O)NH2+HCl+HCHO+H2+H2O

Common Reagents and Conditions:

Oxidation: Sodium hydroxide (NaOH)

Condensation: Urea (NH₂CONH₂)

Major Products:

Oxidation: Tris(hydroxymethyl)phosphine

Condensation: Phosphine oxide derivatives

Scientific Research Applications

2,4-Dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium has diverse applications in scientific research:

Chemistry: Used as a reducing agent and stabilizing ligand for the synthesis of gold nanoparticles.

Biology: Employed in the development of cytocompatible protein-based hydrogels for 3D cell encapsulation.

Medicine: Investigated for its potential in drug delivery and tissue engineering applications.

Industry: Utilized as a flame retardant, tanning agent, and biocide in various industrial processes.

Mechanism of Action

The mechanism of action of tetrakis(hydroxymethyl)phosphanium involves its reactivity with amine groups, leading to crosslinking in hydrogels. This crosslinking enhances the mechanical properties and stability of the hydrogels, making them suitable for biomedical applications . The formation of formaldehyde as a reaction intermediate is a key aspect of its mechanism .

Comparison with Similar Compounds

Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphanium and used as an intermediate in various chemical reactions.

Bis(hydroxymethyl)phosphine: Another related compound with similar reactivity.

Uniqueness: Tetrakis(hydroxymethyl)phosphanium is unique due to its four-coordinate phosphorus structure and its ability to form stable, water-soluble salts. Its versatility in various applications, from flame retardants to biomedical hydrogels, sets it apart from other similar compounds .

Properties

CAS No. |

39734-92-4 |

|---|---|

Molecular Formula |

C8H17O9P |

Molecular Weight |

288.19 g/mol |

IUPAC Name |

2,4-dihydroxy-4-oxobutanoate;tetrakis(hydroxymethyl)phosphanium |

InChI |

InChI=1S/C4H6O5.C4H12O4P/c5-2(4(8)9)1-3(6)7;5-1-9(2-6,3-7)4-8/h2,5H,1H2,(H,6,7)(H,8,9);5-8H,1-4H2/q;+1/p-1 |

InChI Key |

CBHZBAPOMQBESN-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)O.C(O)[P+](CO)(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.